N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with dual aromatic substituents at the N4 and N6 positions. The compound features a 4-chlorophenyl group at N4 and a 3-methoxyphenyl group at N6, with a methyl group at position 1 of the pyrazole ring. This structural motif is common in kinase inhibitors and enzyme modulators, where substituent variations critically influence pharmacological properties .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-26-18-16(11-21-26)17(22-13-8-6-12(20)7-9-13)24-19(25-18)23-14-4-3-5-15(10-14)27-2/h3-11H,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWOHPQFBUHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its biological activities, particularly in cancer research and receptor modulation. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Synthesis of the Compound
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step chemical reactions that allow for the incorporation of various substituents. The specific compound can be synthesized through a series of reactions starting from simpler pyrazole derivatives and incorporating chlorophenyl and methoxyphenyl groups at designated positions.
Biological Activity Overview
The compound exhibits several biological activities, particularly as an inhibitor of key signaling pathways involved in cancer proliferation and metastasis. Below are some highlighted activities:
- Adenosine Receptor Affinity : Similar compounds in this class have shown significant affinity for A1 adenosine receptors. Research indicates that modifications at the N1 and N5 positions can enhance receptor binding affinity, which suggests that the chlorophenyl group may contribute positively to this activity .
- Epidermal Growth Factor Receptor Inhibition : Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, compounds designed with similar scaffolds showed IC50 values in the nanomolar range against both wild-type and mutant EGFR .
1. Adenosine Receptor Studies
In a series of experiments examining the binding affinity of pyrazolo[3,4-d]pyrimidines to adenosine receptors, it was found that compounds with a 3-chlorophenyl substituent demonstrated superior binding capabilities compared to others. The most potent compound from this series had a significantly lower IC50 value indicating high efficacy .
2. EGFR Inhibition
A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives to assess their anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The compound 12b , closely related to our target compound, exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Furthermore, it showed promising results in inhibiting both wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM), indicating its potential as a therapeutic agent in resistant cancer forms .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | EGFR WT | 0.016 | High potency |
| N4-(substituted derivative) | A549 Cells | 8.21 | Anti-proliferative |
| N4-(substituted derivative) | HCT-116 Cells | 19.56 | Anti-proliferative |
The mechanism by which this compound exerts its biological effects is primarily through inhibition of key receptors involved in cell signaling pathways that regulate proliferation and apoptosis. By competing with natural ligands for binding sites on receptors such as EGFR and adenosine receptors, these compounds can effectively disrupt signaling cascades that lead to tumor growth.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
